

Commercial Availability and Technical Guide to (1-Bromoethyl)benzene for Scientific Research

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Compound of Interest

Compound Name: (1-Bromoethyl)benzene

Cat. No.: B1216412

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For Researchers, Scientists, and Drug Development Professionals

(1-Bromoethyl)benzene, also known as α -bromoethylbenzene, is a versatile reagent in organic synthesis, playing a crucial role as an initiator in polymerization reactions and as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its commercial availability from various suppliers, coupled with its specific reactivity, makes it an important compound for a wide range of research and development applications. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and detailed experimental protocols for its common applications.

Commercial Suppliers and Product Specifications

(1-Bromoethyl)benzene is readily available from a number of reputable chemical suppliers. The typical purity offered is $\geq 95\text{-}97\%$, with the material being a clear, colorless to pale yellow liquid. It is important to note that this compound is sensitive to moisture, heat, and light, and should be stored accordingly under refrigeration and an inert atmosphere.[\[1\]](#)[\[2\]](#)

Below is a summary of prominent suppliers and their typical product specifications.

Supplier	Purity/Assay	Available Quantities	CAS Number
Sigma-Aldrich	97%	25 g, 100 g	585-71-7
Thermo Scientific Chemicals	97%, ≥96.0% (GC)	25 g, 100 g, 500 g	585-71-7
TCI America	>95.0% (GC)	25 g, 100 g	585-71-7
Santa Cruz Biotechnology	≥95%	Custom	585-71-7
Smolecule	In Stock	Custom	585-71-7
FAR Chemical	Not specified	Custom	585-71-7

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **(1-bromoethyl)benzene** is essential for its safe handling and effective use in experimental setups.

Property	Value
Molecular Formula	C ₈ H ₉ Br
Molecular Weight	185.06 g/mol
Appearance	Clear colorless to pale yellow liquid
Boiling Point	94 °C at 16 mmHg
Density	1.356 g/mL at 25 °C
Refractive Index (n _{20/D})	1.56
Solubility	Soluble in alcohol, ether, and benzene. ^[3]

Synthesis and Potential Impurities

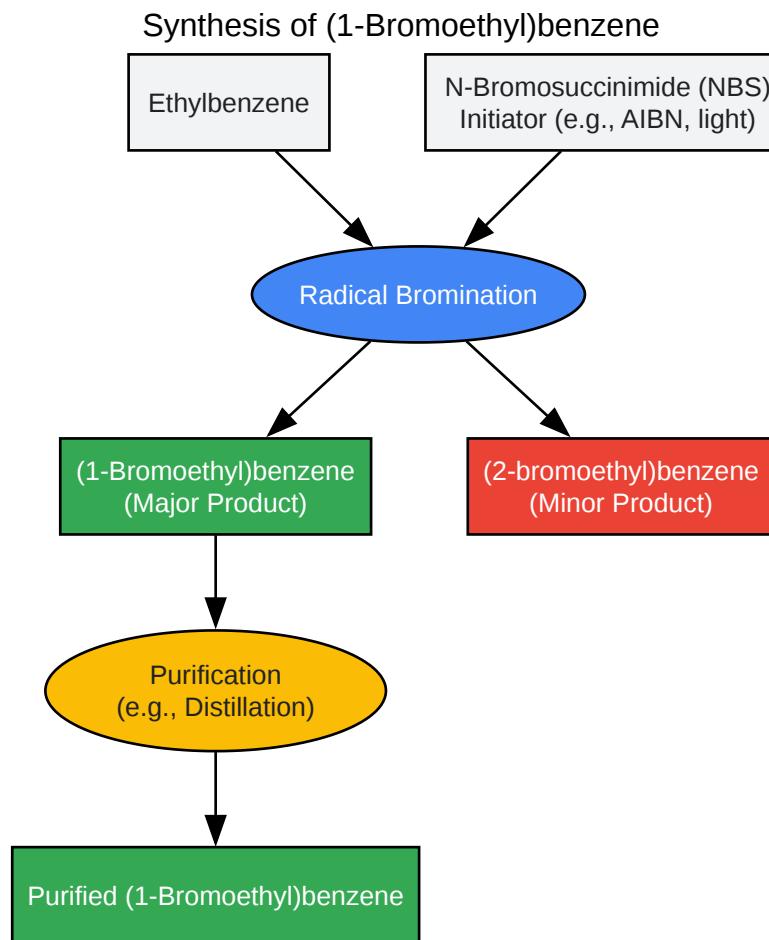
Commercially, **(1-bromoethyl)benzene** is primarily synthesized through two main routes: the hydrobromination of styrene or the radical bromination of ethylbenzene.^[4] Each method can

introduce specific impurities.

The free radical bromination of ethylbenzene is a common laboratory and industrial synthesis method. This reaction primarily yields **(1-bromoethyl)benzene** due to the stability of the benzylic radical intermediate. However, a potential byproduct is (2-bromoethyl)benzene, formed by the substitution of a hydrogen on the terminal methyl group.^{[5][6][7]} Other potential impurities could include unreacted ethylbenzene and poly-brominated species.

The addition of hydrogen bromide to styrene is another viable synthetic route.^[4] While this method can be efficient, the primary impurity of concern would be the isomeric (2-bromoethyl)benzene, although the formation of the benzylic bromide is generally favored.

A logical workflow for the synthesis of **(1-bromoethyl)benzene** from ethylbenzene is depicted below.



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Caption: Synthesis workflow for **(1-Bromoethyl)benzene**.

Key Experimental Protocols

(1-Bromoethyl)benzene is a versatile reagent utilized in several key organic transformations. The following sections provide detailed experimental protocols for some of its most common applications.

Atom Transfer Radical Polymerization (ATRP) of Styrene

(1-Bromoethyl)benzene is an excellent initiator for the controlled/"living" radical polymerization of styrene, allowing for the synthesis of polystyrene with a narrow molecular weight distribution.

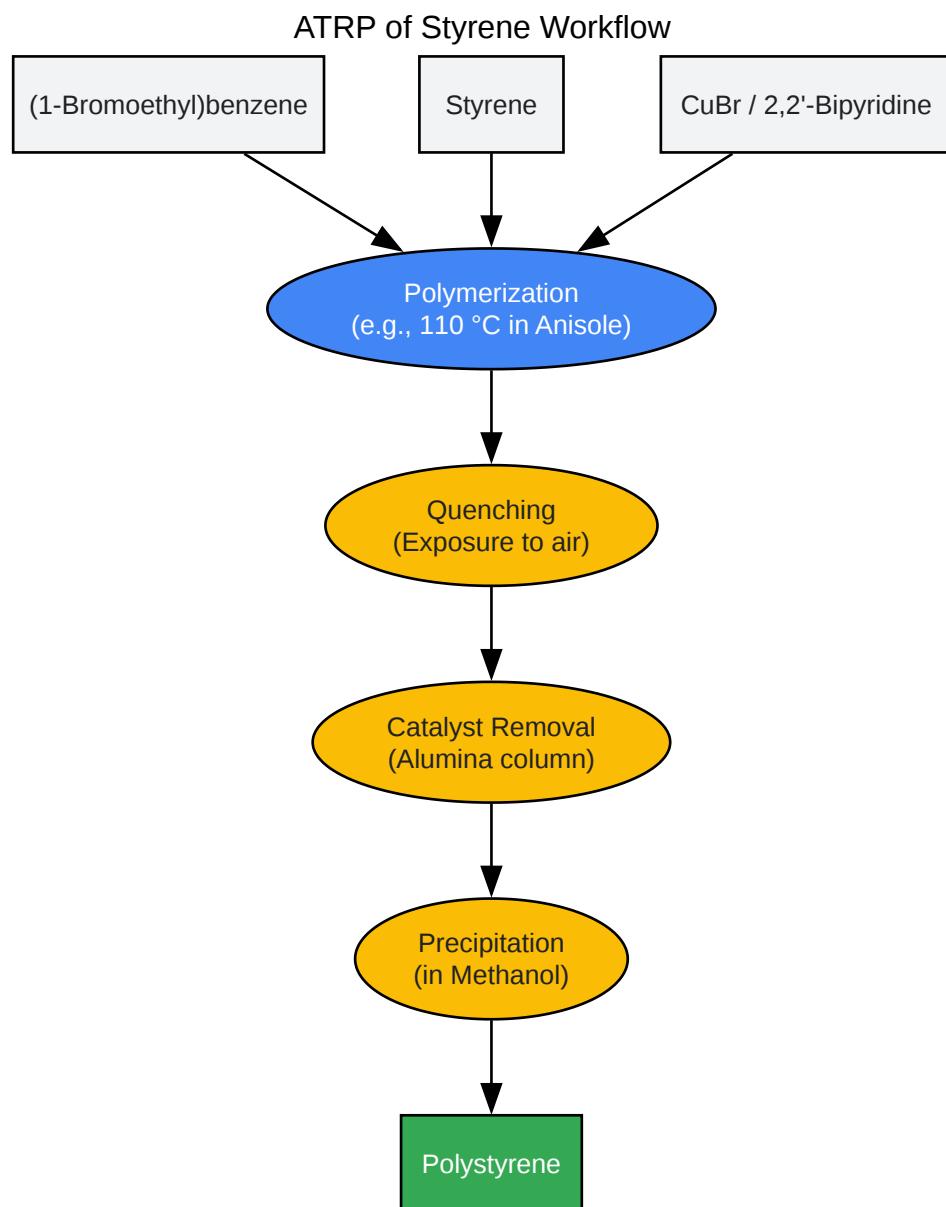
Materials:

- **(1-Bromoethyl)benzene** (initiator)
- Styrene (monomer)
- Copper(I) bromide (CuBr) (catalyst)
- 2,2'-Bipyridine (bpy) (ligand)
- Anisole (solvent)

Procedure:

- In a glovebox, add CuBr (e.g., 0.1 mmol) and bpy (e.g., 0.2 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
- Add anisole (e.g., 5 mL) and degassed styrene (e.g., 5 mL, 43.4 mmol) to the flask.
- Stir the mixture to form the copper-ligand complex, which should result in a colored solution.
- Add **(1-bromoethyl)benzene** (e.g., 0.1 mmol) to the flask to initiate the polymerization.
- Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).
- Monitor the reaction progress by taking samples at regular intervals and analyzing the monomer conversion by gas chromatography (GC) and the polymer molecular weight and polydispersity by gel permeation chromatography (GPC).
- To quench the reaction, cool the flask to room temperature and expose the mixture to air.
- Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.

- Precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., methanol).
- Filter and dry the resulting polystyrene under vacuum.



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Caption: Experimental workflow for ATRP of styrene.

Grignard Reagent Formation and Reaction

(1-Bromoethyl)benzene can be used to prepare the corresponding Grignard reagent, 1-phenylethylmagnesium bromide, a powerful nucleophile for carbon-carbon bond formation.

Materials:

- **(1-Bromoethyl)benzene**
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (as an initiator)
- Electrophile (e.g., benzaldehyde, carbon dioxide)

Procedure:

- Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
- Place magnesium turnings (e.g., 1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- Add a small crystal of iodine to the magnesium.
- Prepare a solution of **(1-bromoethyl)benzene** (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
- Add a small portion of the **(1-bromoethyl)benzene** solution to the magnesium turnings. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle heating may be required to start the reaction.
- Once the reaction has initiated, add the remaining **(1-bromoethyl)benzene** solution dropwise at a rate that maintains a gentle reflux.

- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Cool the reaction mixture to the desired temperature (e.g., 0 °C).
- Slowly add a solution of the electrophile (e.g., benzaldehyde in anhydrous ether) to the Grignard reagent.
- After the addition is complete, stir the reaction mixture at room temperature for a specified time.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the product by column chromatography or distillation.

Nucleophilic Substitution with Sodium Azide

The bromine atom in **(1-bromoethyl)benzene** is a good leaving group, making it susceptible to nucleophilic substitution reactions. The reaction with sodium azide provides a route to 1-azidoethylbenzene, a useful intermediate for further transformations.

Materials:

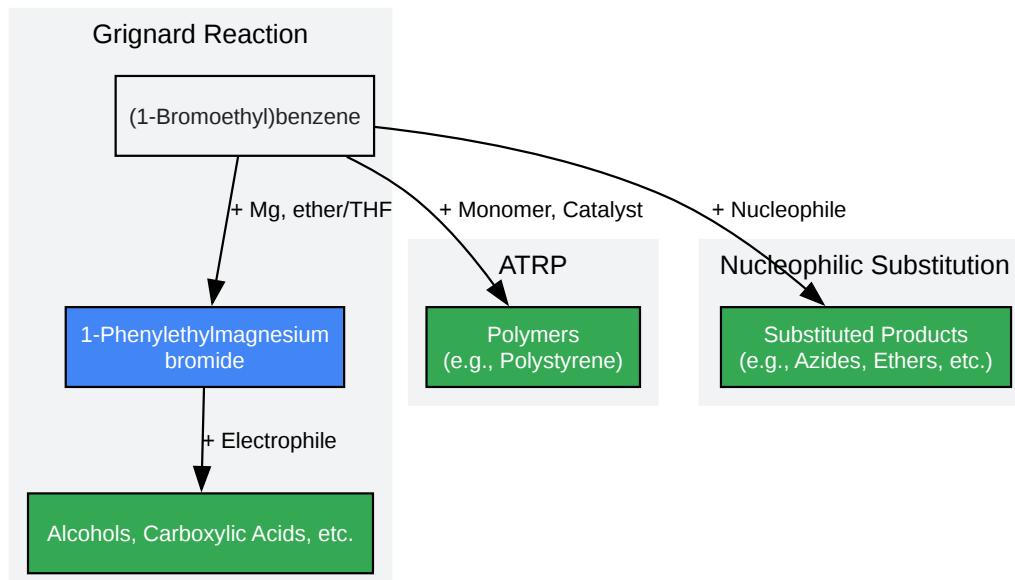
- **(1-Bromoethyl)benzene**
- Sodium azide (NaN₃)
- Dimethylformamide (DMF) or acetone

Procedure:

- In a round-bottom flask, dissolve **(1-bromoethyl)benzene** (1 equivalent) in DMF or acetone.
- Add sodium azide (e.g., 1.5 equivalents) to the solution.

- Stir the reaction mixture at a specified temperature (e.g., room temperature or gentle heating) for a set period.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with water and brine to remove residual DMF and salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-azidoethylbenzene.
- The product can be further purified by column chromatography if necessary. Caution: Organic azides can be explosive and should be handled with care.

Applications of (1-Bromoethyl)benzene



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Caption: Key reaction pathways of **(1-Bromoethyl)benzene**.

Conclusion

(1-Bromoethyl)benzene is a commercially accessible and highly valuable reagent for a multitude of applications in organic synthesis, particularly in the fields of polymer chemistry and pharmaceutical development. A thorough understanding of its properties, potential impurities, and established experimental protocols is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational resource for researchers and scientists, enabling them to leverage the full potential of this versatile chemical building block.

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